molecular formula C21H38N4O8 B558633 (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 97745-69-2

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B558633
CAS No.: 97745-69-2
M. Wt: 474.5 g/mol
InChI Key: BGOFOVHACSQSIE-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

Boc-arg(boc)2-OH, also known as (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of the amino acid arginine . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are therefore the peptide chains that it helps to construct .

Mode of Action

Boc-arg(boc)2-OH acts as a protective agent for the amino acid arginine during peptide synthesis . It protects the amino groups of arginine from unnecessary side reactions, allowing for the controlled reaction of specific groups to obtain the desired product .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino groups of arginine, it ensures the correct formation of peptide bonds and prevents unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide chains .

Result of Action

The primary result of Boc-arg(boc)2-OH’s action is the successful synthesis of peptide chains with the correct sequence of amino acids . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .

Action Environment

The action of Boc-arg(boc)2-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at room temperature and away from fire sources and oxidizing agents for safety and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O). This reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under basic conditions . The reaction proceeds as follows:

  • Arginine is dissolved in the organic solvent.
  • Di-tert-butyl dicarbonate is added to the solution.
  • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in dioxane.

    Coupling: DIC or HBTU in DMF or DCM.

Major Products

Comparison with Similar Compounds

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc protective groups, which provide enhanced stability and selectivity in chemical reactions. Similar compounds include:

These compounds differ in their protective groups and are chosen based on the specific requirements of the synthesis process.

Properties

IUPAC Name

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFOVHACSQSIE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464257
Record name BOC-ARG(BOC)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97745-69-2
Record name BOC-ARG(BOC)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
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(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
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